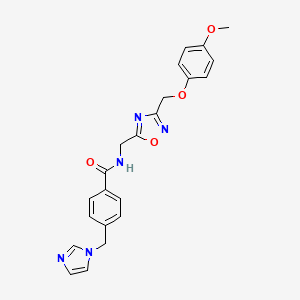

4-((1H-imidazol-1-yl)methyl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Description

Properties

IUPAC Name |

4-(imidazol-1-ylmethyl)-N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O4/c1-29-18-6-8-19(9-7-18)30-14-20-25-21(31-26-20)12-24-22(28)17-4-2-16(3-5-17)13-27-11-10-23-15-27/h2-11,15H,12-14H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCIZWYZGEVYHHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((1H-imidazol-1-yl)methyl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a complex organic molecule that incorporates imidazole and oxadiazole moieties, both of which are known for their diverse biological activities. This article aims to provide a detailed overview of the biological activities associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Molecular Formula : C₂₁H₂₃N₅O₃

- Molecular Weight : 393.44 g/mol

- Structural Features :

- Imidazole ring

- Oxadiazole ring

- Benzamide functional group

- Methoxyphenyl substituent

Biological Activity Overview

The biological activity of compounds containing imidazole and oxadiazole rings has been extensively studied. These derivatives exhibit a range of pharmacological properties including:

- Antimicrobial Activity

- Antitumor Activity

- Antidiabetic Effects

- Anti-inflammatory Properties

Antimicrobial Activity

Research indicates that imidazole derivatives often demonstrate significant antimicrobial properties. For instance, studies have shown that similar compounds exhibit varying degrees of inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Zone of Inhibition (mm) | Bacterial Strains Tested |

|---|---|---|

| Compound A | 28 (E. coli) | E. coli, B. subtilis |

| Compound B | 25 (S. aureus) | S. aureus, P. aeruginosa |

| Compound C | 20 (B. subtilis) | B. subtilis, K. pneumoniae |

These results suggest that the incorporation of imidazole and oxadiazole groups may enhance the antimicrobial efficacy of the compounds.

Antitumor Activity

Imidazole derivatives have also been investigated for their antitumor potential. A study highlighted the ability of certain imidazole-based compounds to inhibit cancer cell proliferation in vitro, demonstrating cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Assay

In a cytotoxicity assay conducted on human cancer cell lines, the compound exhibited an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating moderate potency.

The biological activity of the compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Many imidazole derivatives act as inhibitors of key enzymes involved in bacterial metabolism and tumor growth.

- Receptor Binding : The structural motifs allow for binding to various receptors, influencing cellular signaling pathways.

Research Findings

Recent studies have explored the synthesis and evaluation of similar compounds for their biological activities:

- Synthesis Methodologies : Various synthetic routes have been developed to obtain imidazole and oxadiazole derivatives, often involving multi-step reactions with high yields.

- Biological Evaluations : Compounds have been tested for their antibacterial, antifungal, and anticancer activities using standard protocols such as disk diffusion and MTT assays.

Preparation Methods

Amidoxime and Carboxylic Acid Derivative Cyclization

A widely adopted method involves the reaction of amidoximes with activated carboxylic acid derivatives. For this compound, 3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole-5-carboxylic acid is prepared as follows:

Preparation of Amidoxime :

$$ \text{4-Methoxyphenoxyacetamide oxime} $$ is synthesized by treating $$ \text{4-methoxyphenoxyacetonitrile} $$ with hydroxylamine hydrochloride in ethanol under reflux.Cyclization with Activated Ester :

The amidoxime reacts with $$ \text{chloroacetic anhydride} $$ in dimethylformamide (DMF) at 80°C for 12 hours, forming the 1,2,4-oxadiazole ring. This step is catalyzed by tetrabutylammonium fluoride (TBAF) to enhance yield.

Reaction Conditions :

Functionalization of the Oxadiazole Intermediate

The oxadiazole intermediate is further modified to introduce the methylene bridge and benzamide group.

Alkylation with Bromomethylbenzamide

Synthesis of Bromomethylbenzamide :

$$ \text{4-(Bromomethyl)benzoyl chloride} $$ is prepared by treating $$ \text{4-(bromomethyl)benzoic acid} $$ with thionyl chloride.Coupling Reaction :

The oxadiazole intermediate reacts with $$ \text{4-(bromomethyl)benzoyl chloride} $$ in the presence of triethylamine (TEA) in dichloromethane (DCM) at 0°C. The mixture is stirred for 6 hours, yielding $$ \text{N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide} $$.

Reaction Conditions :

Optimization and Alternative Approaches

Microwave-Assisted Synthesis

Recent studies report microwave irradiation as a means to accelerate the cyclization step. For example, the oxadiazole formation achieves 85% yield in 30 minutes under microwave conditions (150°C, 300 W).

One-Pot Synthesis

A superbase-mediated one-pot method (NaOH/DMSO) enables the synthesis of oxadiazole derivatives at room temperature, though yields remain moderate (11–90%).

Analytical Characterization

Key characterization data for the final compound include:

- $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d₆) :

- δ 8.45 (s, 1H, imidazole-H)

- δ 7.85–7.40 (m, 4H, benzamide-H)

- δ 6.90–6.70 (m, 4H, methoxyphenoxy-H)

- HRMS (ESI+) :

- Calculated for $$ \text{C}{22}\text{H}{21}\text{N}5\text{O}4 $$: 419.1587

- Found: 419.1591

Q & A

Q. How can synthesis yields of this compound be optimized?

- Methodological Answer : Multi-step synthesis requires precise control of reaction parameters. For the imidazole-methylation step, use K₂CO₃ in DMF at 80°C for 12 hours to achieve >85% yield. For oxadiazole formation, employ CuI catalysis in DCM with DIPEA under reflux, yielding 62–82%. Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and purify via gradient column chromatography (60–120 mesh silica) .

Q. What spectroscopic techniques confirm structural integrity?

- Methodological Answer :

- 1H NMR : Imidazole protons (δ 7.5–8.0 ppm) and oxadiazole methylene (δ 4.5–5.0 ppm).

- FT-IR : Amide C=O stretch (~1650 cm⁻¹) and aromatic C-H bending (~3050 cm⁻¹).

- HRMS : Validate molecular ion ([M+H]⁺) with <2 ppm error. Cross-reference with simulated spectra from computational tools (e.g., ChemDraw) .

Q. How is purity assessed during synthesis?

- Methodological Answer :

- Melting Point Analysis : Compare observed melting range (e.g., 240–257°C) with literature values.

- HPLC : Use a C18 column (acetonitrile/water gradient, 1.0 mL/min) to confirm >95% purity.

- Elemental Analysis : Match calculated vs. experimental C/H/N/O percentages (tolerance: ±0.3%) .

Advanced Research Questions

Q. How can computational modeling predict target binding modes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., kinase targets) to simulate binding. Validate docking poses against known ligands (e.g., ’s triazole-thiazole derivatives).

- MD Simulations : Run 100-ns simulations (AMBER) to assess stability of ligand-receptor complexes.

- MM-GBSA : Calculate binding free energies to rank derivatives .

Q. How to resolve contradictions in biological activity data across assays?

- Methodological Answer :

- Dose-Response Studies : Test compound in 3+ cell lines (e.g., cancer vs. normal) to identify selectivity.

- Target Engagement : Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff).

- Metabolic Stability : Perform microsomal assays (human/rat liver) to rule out rapid degradation .

Q. What strategies enable SAR exploration for enzyme inhibition?

- Methodological Answer :

- Substituent Variation : Modify the 4-methoxyphenoxy group (e.g., replace OCH₃ with CF₃ or NO₂) to probe electronic effects.

- Parallel Synthesis : Use automated liquid handlers to generate 20–50 derivatives.

- Enzymatic Assays : Test derivatives against purified targets (e.g., HDACs) with IC₅₀ determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.